Thrazarine

Oncology Enzyme Inhibition Mechanism of Action

Thrazarine, also designated FR 900840, is a diazo-containing secondary metabolite produced by Streptomyces coerulescens MH802-fF5 and belongs to the azaserine group of antibiotics. Chemically, it is O-((3R)-2-diazo-3-hydroxybutyryl)-L-serine, with a molecular formula of C7H11N3O5 and a molecular weight of 217.18 g/mol.

Molecular Formula C7H11N3O5
Molecular Weight 217.18 g/mol
Cat. No. B15565906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThrazarine
Molecular FormulaC7H11N3O5
Molecular Weight217.18 g/mol
Structural Identifiers
InChIInChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13)
InChIKeyWAKGSHQRLIGGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thrazarine (FR 900840) – A Differentiated Azaserine-Group Antitumor Antibiotic for Oncology Research


Thrazarine, also designated FR 900840, is a diazo-containing secondary metabolite produced by Streptomyces coerulescens MH802-fF5 and belongs to the azaserine group of antibiotics [1]. Chemically, it is O-((3R)-2-diazo-3-hydroxybutyryl)-L-serine, with a molecular formula of C7H11N3O5 and a molecular weight of 217.18 g/mol [2]. The compound is notable for its unique absolute stereochemistry and distinct biological profile, which diverges significantly from that of its closest structural analog, azaserine.

Why Azaserine and Related Diazo-Antibiotics Cannot Replace Thrazarine in Specialized Oncology Research


Thrazarine is not a simple azaserine analog. Despite sharing a structural core, it exhibits a fundamentally different biological activity profile and biosynthetic origin. Critical functional divergences—including a lack of transamidation inhibition, markedly different in vivo toxicity, and a unique tumor-specific cytolysis mechanism—mean that substituting thrazarine with azaserine or other diazo-antibiotics in research workflows will yield non-comparable results and confound experimental outcomes [1]. The evidence detailed in Section 3 quantifies these non-interchangeable properties.

Quantitative Evidence: Head-to-Head Differentiation of Thrazarine from Azaserine


Lack of Transamidation Inhibition: A Critical Functional Divergence from Azaserine

Thrazarine demonstrated no inhibition of transamidation reactions, a hallmark activity of azaserine, which is a competitive inhibitor of glutamine amidotransferase [1]. This functional difference confirms that thrazarine operates through a distinct, non-glutamine-mimetic pathway [2].

Oncology Enzyme Inhibition Mechanism of Action

Comparative Acute Toxicity: Reduced In Vivo Toxicity of Thrazarine vs. Azaserine

In vivo acute toxicity data reveal a significantly improved safety margin for thrazarine. The intravenous LD50 in mice is reported as 76 mg/kg for thrazarine, compared to a reported value of 62 mg/kg for azaserine under comparable conditions [1].

Toxicology In Vivo Pharmacology Safety Profiling

Tumor-Specific Macrophage-Mediated Cytolysis: A Unique Pharmacodynamic Feature

Thrazarine uniquely induces cytolysis of tumor cell lines when co-cultured with nonactivated macrophages, an effect not observed with azaserine. Critically, this effect is tumor-specific, as nontumorigenic cells were not lysed under identical conditions [1].

Immuno-oncology Tumor Microenvironment Cytotoxicity

Divergent Biosynthetic Gene Cluster and Diazo Group Formation Mechanism

Whole-genome sequencing and comparative analysis of the thrazarine biosynthetic gene cluster (BGC) reveals a diazo group formation mechanism distinct from that of azaserine. The thrazarine BGC encodes a unique hydrazine synthetase (ThzN) that utilizes l-threonine, whereas the azaserine pathway employs a different enzymatic logic [1].

Natural Product Biosynthesis Genetic Engineering Structural Biology

Absence of Antimicrobial Activity: A Cleaner Pharmacological Profile

Thrazarine exhibits no antimicrobial activity, in stark contrast to azaserine, which possesses potent antibacterial properties [1]. This lack of antimicrobial activity underscores a higher degree of biological selectivity for thrazarine.

Antimicrobial Resistance Selectivity Profiling Off-target Effects

Strategic Applications for Thrazarine Based on Its Differentiated Profile


Investigating Macrophage-Dependent Antitumor Immunity

Given its unique ability to induce tumor-specific cytolysis via nonactivated macrophages, thrazarine is an ideal tool compound for studying the mechanisms of innate immune-mediated tumor cell killing. Researchers can use thrazarine to dissect signaling pathways involved in macrophage activation and tumor cell recognition, without the confounding effects of transamidation inhibition or antimicrobial activity seen with azaserine [1].

In Vivo Efficacy Studies Requiring a Wider Therapeutic Window

Thrazarine's lower acute toxicity (LD50 76 mg/kg IV) compared to azaserine (LD50 62 mg/kg IV) makes it a preferable candidate for in vivo oncology models where higher or repeated dosing is required to achieve therapeutic endpoints. This reduced toxicity profile can improve animal welfare and allow for more robust dose-response analyses [2].

Biosynthetic Engineering and Heterologous Production

The elucidation of a distinct thrazarine biosynthetic gene cluster and its unique l-threonine-utilizing hydrazine synthetase provides a platform for synthetic biology applications. Researchers can leverage the thz cluster for heterologous expression, pathway engineering, and the generation of novel diazo-containing analogs through combinatorial biosynthesis, independent of the azaserine system [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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